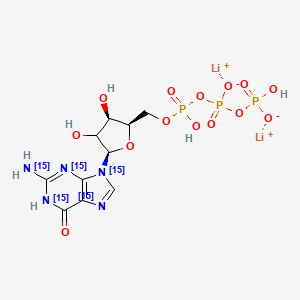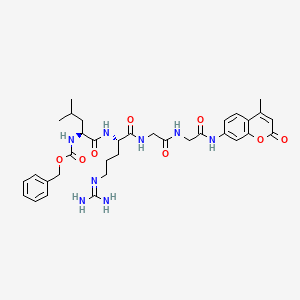
E3 ligase Ligand-Linker Conjugate 37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 ligase Ligand-Linker Conjugate 37 is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the recruitment of the E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent proteasomal degradation . This process is essential for regulating protein levels within cells and has significant implications for therapeutic applications, particularly in cancer treatment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of E3 ligase Ligand-Linker Conjugate 37 involves the conjugation of a ligand specific to the E3 ubiquitin ligase with a linker molecule. The process typically includes the following steps:
Ligand Synthesis: The ligand, such as Thalidomide, is synthesized through a series of chemical reactions involving amide bond formation.
Linker Attachment: The linker is attached to the ligand using primary amines and DIPEA in DMF at elevated temperatures (e.g., 90°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and characterization .
化学反応の分析
Types of Reactions: E3 ligase Ligand-Linker Conjugate 37 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction involves the transfer of ubiquitin from the E2 enzyme to the target protein, mediated by the E3 ligase.
Amide Bond Formation: During synthesis, amide bonds are formed between the ligand and linker.
Common Reagents and Conditions:
Reagents: Common reagents include primary amines, DIPEA, DMF, and various solvents for purification.
Major Products: The major product of these reactions is the fully assembled PROTAC molecule, which includes the E3 ligase ligand, linker, and target protein ligand .
科学的研究の応用
E3 ligase Ligand-Linker Conjugate 37 has a wide range of scientific research applications:
作用機序
The mechanism of action of E3 ligase Ligand-Linker Conjugate 37 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule . This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for proteasomal degradation . The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular homeostasis .
類似化合物との比較
Cereblon-based PROTACs: Utilize Cereblon as the E3 ligase ligand and have been widely used in targeted protein degradation.
Von Hippel-Lindau (VHL) Ligand-Linker Conjugates: Employ VHL as the E3 ligase ligand and are known for their high binding affinity and specificity.
Uniqueness: E3 ligase Ligand-Linker Conjugate 37 is unique due to its specific ligand-linker combination, which provides distinct selectivity and efficacy in recruiting the E3 ligase to the target protein . This specificity enhances its potential for therapeutic applications and distinguishes it from other PROTACs .
特性
分子式 |
C31H42N4O8 |
|---|---|
分子量 |
598.7 g/mol |
IUPAC名 |
tert-butyl 2-[2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxypiperidin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C31H42N4O8/c1-31(2,3)43-27(37)19-41-17-16-33-12-8-21(9-13-33)42-22-10-14-34(15-11-22)20-4-5-23-24(18-20)30(40)35(29(23)39)25-6-7-26(36)32-28(25)38/h4-5,18,21-22,25H,6-17,19H2,1-3H3,(H,32,36,38) |
InChIキー |
TVEPWXFDSPZNJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COCCN1CCC(CC1)OC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)

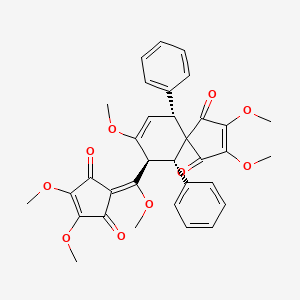
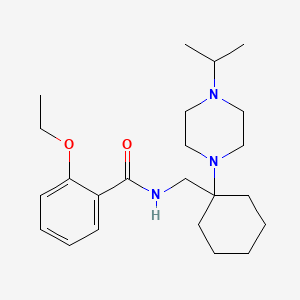
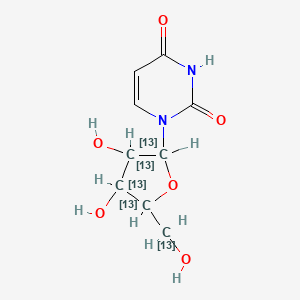

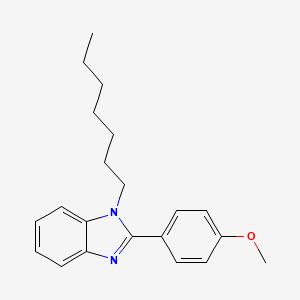
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)


